Cas no 68166-83-6 ((R)-tert-Butyl 2-hydroxypropanoate)

(R)-tert-Butyl 2-hydroxypropanoate structure
68166-83-6 structure
Nome del prodotto:(R)-tert-Butyl 2-hydroxypropanoate
Numero CAS:68166-83-6
MF:C7H14O3
MW:146.184262752533
MDL:MFCD00191884
CID:502128
PubChem ID:10953655

(R)-tert-Butyl 2-hydroxypropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoicacid, 2-hydroxy-, 1,1-dimethylethyl ester, (2R)-
    • (+)-Tert-Butyl D-Lactate
    • 2-(R)-hydroxypropionic acid tert-butyl ester
    • tert-Butyl (R)-(+)-lactate
    • tert-Butyl (R)-lactate
    • ()-tert-Butyl D-lactate
    • (+)-(2R)-hydroxypropionic acid tert-butyl ester
    • (R)-tbutyl 2-hydroxy-propanoate
    • (R)-tert-butyl 2-hydroxypropanoate
    • 69806_ALDRICH
    • 69806_FLUKA
    • AG-G-60705
    • CTK5C7458
    • D-lactic acid tert-butyl ester
    • I04-8798
    • KB-00150
    • R-lactic acid tert-butyl ester
    • tert-butyl(R)-lactate
    • tert-butyl D-(-)-lactate
    • tert-butyl(R)-(+)-lactate
    • tert-butyl (r)-(+) lactate
    • (R)-t-butyl-2-hydroxypropanoate
    • IXXMVXXFAJGOQO-RXMQYKEDSA-N
    • tert-butyl(2r)-2-hydroxypropanate
    • tert-butyl (2R)-2-hydroxypropanate
    • 2830AH
    • tert-Butyl (R)-(+)-lactate,
    • (R)-tert-Butyl 2-hydroxypropanoate
    • MDL: MFCD00191884
    • Inchi: 1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1
    • Chiave InChI: IXXMVXXFAJGOQO-RXMQYKEDSA-N
    • Sorrisi: O(C([C@@]([H])(C([H])([H])[H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 123
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Punto di fusione: 38-42 °C
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Attività ottica: [α]20/D +7.3±0.5°, c = 1.7% in methylene chloride

(R)-tert-Butyl 2-hydroxypropanoate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:3
  • Condizioni di conservazione:2-8°C

(R)-tert-Butyl 2-hydroxypropanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-310624-5.0g
tert-butyl (2R)-2-hydroxypropanoate
68166-83-6 95%
5.0g
$1654.0 2023-02-25
Ambeed
A371608-1g
(R)-tert-Butyl 2-hydroxypropanoate
68166-83-6 97%
1g
$391.0 2024-04-18
ChemScence
CS-B0165-1g
tert-Butyl (R)-(+)-lactate
68166-83-6
1g
$379.0 2022-04-26
Ambeed
A371608-250mg
(R)-tert-Butyl 2-hydroxypropanoate
68166-83-6 97%
250mg
$120.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048528-100mg
tert-Butyl (R)-(+)-lactate
68166-83-6 95%
100mg
¥301.00 2024-05-04
Enamine
EN300-310624-5g
tert-butyl (2R)-2-hydroxypropanoate
68166-83-6 95%
5g
$743.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59160-5g
tert-Butyl (R)-(+)-lactate
68166-83-6 97%
5g
¥7918.0 2023-09-06
ChemScence
CS-B0165-100mg
tert-Butyl (R)-(+)-lactate
68166-83-6
100mg
$102.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R919601-100mg
(R)-tert-Butyl 2-hydroxypropanoate
68166-83-6 97%
100mg
¥632.70 2022-08-31
TRC
B695356-10mg
(R)-tert-Butyl 2-hydroxypropanoate
68166-83-6
10mg
$ 52.00 2023-09-08

(R)-tert-Butyl 2-hydroxypropanoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:68166-83-6)(R)-tert-Butyl 2-hydroxypropanoate
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Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):352.0/1206.0